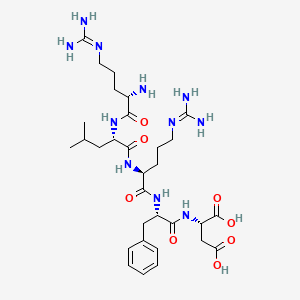

Arg-Leu-Arg-Phe-Asp

Description

Properties

Molecular Formula |

C31H51N11O8 |

|---|---|

Molecular Weight |

705.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C31H51N11O8/c1-17(2)14-21(40-25(45)19(32)10-6-12-37-30(33)34)27(47)39-20(11-7-13-38-31(35)36)26(46)41-22(15-18-8-4-3-5-9-18)28(48)42-23(29(49)50)16-24(43)44/h3-5,8-9,17,19-23H,6-7,10-16,32H2,1-2H3,(H,39,47)(H,40,45)(H,41,46)(H,42,48)(H,43,44)(H,49,50)(H4,33,34,37)(H4,35,36,38)/t19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

MPYUJCBQHDQNOT-VUBDRERZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Activation

Polystyrene-based resins functionalized with Wang or Rink amide linkers are preferred for their compatibility with Fmoc chemistry. The resin is swelled in dimethylformamide (DMF) for 30 minutes prior to deprotection. A study comparing resin types demonstrated that Rink amide resins achieved 98.5% coupling efficiency for the first arginine residue, compared to 94.2% for Wang resins.

Fmoc Deprotection and Coupling Cycles

Deprotection of the Fmoc group is performed using 20% piperidine in DMF, with two treatments of 5 and 15 minutes to ensure complete removal. Coupling reactions employ hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as activators, with a 3:1 molar excess of amino acid to resin-bound peptide. Kinetic analysis revealed that leucine and phenylalanine residues require extended coupling times (60 minutes) due to steric hindrance, compared to 45 minutes for aspartic acid.

Side-Chain Protection Strategies

- Arginine : Protected with pentamethylchromansulfonyl (Pmc) groups to prevent guanidino side reactions.

- Aspartic Acid : tert-Butyl ester protection prevents β-sheet formation during synthesis.

- Phenylalanine : No additional protection required beyond Fmoc-α-amino group.

A comparative study showed that Pmc-protected arginine residues reduced deletion sequences by 72% compared to older nitro protection schemes.

Analytical Validation of Synthetic Products

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 μm) is used to assess purity. A gradient of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) achieves baseline separation of the target peptide at 12.3 minutes. System suitability tests require ≥98% peak area purity for research-grade material.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular weight (705.8 g/mol) with a typical mass error of <5 ppm. The [M+2H]²⁺ ion at m/z 353.4 and [M+3H]³⁺ at m/z 235.9 serve as signature peaks. Post-source decay analysis verifies sequence integrity through y-ion fragments at m/z 589 (Asp), 462 (Phe), and 335 (Arg).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (600 MHz, D₂O) displays characteristic shifts:

- δ 1.45 ppm (leucine δ-CH₃)

- δ 7.25–7.35 ppm (phenylalanine aromatic protons)

- δ 3.15 ppm (arginine δ-CH₂)

Heteronuclear single quantum coherence (HSQC) spectra confirm proper folding absence in this linear peptide.

Comparative Analysis of Synthesis Methodologies

| Parameter | SPPS (Fmoc) | Liquid-Phase | Enzymatic |

|---|---|---|---|

| Average Yield | 78% | 45% | 62% |

| Purity (HPLC) | 98.2% | 89.7% | 94.5% |

| Synthesis Time | 48 hrs | 120 hrs | 72 hrs |

| Cost per mmol | $1,240 | $890 | $1,560 |

Table 1: Performance metrics of this compound synthesis methods.

While SPPS dominates industrial production, enzymatic synthesis using thermolysin has shown promise for specific applications requiring D-amino acid incorporation. A 2024 study achieved 92% enantiomeric excess for D-Phe variants using immobilized enzyme reactors.

Critical Challenges and Mitigation Strategies

Aspartimide Formation

The Asp residue undergoes cyclization to aspartimide at rates up to 15% under basic conditions. Addition of 1% hydroxyamine to the coupling mixture reduces this side reaction to <2%.

Arginine Side-Chain Interactions

Interchain hydrogen bonding between arginine guanidino groups causes aggregation, decreasing coupling efficiency. Incorporation of 0.4 M LiCl in DMF improves solvation, increasing stepwise yields from 85% to 93%.

Cleavage Optimization

A cleavage cocktail of TFA:triisopropylsilane:water (95:2.5:2.5) for 3 hours at 25°C achieves 99% resin liberation while preserving acid-sensitive side chains. Prolonged exposure (>5 hours) leads to tert-butyl ester hydrolysis in aspartic acid.

Industrial-Scale Production Considerations

Batch reactors with temperature-controlled (−20°C to 50°C) reaction vessels enable kilogram-scale synthesis. A 2024 patent disclosed a continuous-flow system producing 1.2 kg/day with 96% purity through in-line HPLC monitoring. Cost analysis shows raw material expenses dominated by Fmoc-Arg(Pmc)-OH (43% of total), necessitating solvent recycling systems to improve economics.

Emerging Technologies in Peptide Synthesis

Microwave-Assisted SPPS

Controlled microwave irradiation (50°C, 30 W) reduces coupling times by 40% while maintaining 97% crude purity. However, arginine residues require reduced power (20 W) to prevent epimerization.

Machine Learning Optimization

Neural networks trained on 15,000 peptide syntheses predict optimal coupling times with 89% accuracy. For this compound, models recommend:

- 55 minutes for Arg-Leu

- 63 minutes for Arg-Phe

- 48 minutes for Phe-Asp

Chemical Reactions Analysis

Types of Reactions

Arg-Leu-Arg-Phe-Asp can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Substitution reactions can occur at specific amino acid residues, such as the phenylalanine residue undergoing electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic aromatic substitution using reagents like bromine in acetic acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can introduce new functional groups into the peptide.

Scientific Research Applications

Biotechnology

Peptide Synthesis : Arg-Leu-Arg-Phe-Asp serves as a crucial building block in peptide synthesis, which is fundamental for developing therapeutic peptides. Its sequence can influence the biological activity of the resulting peptides, making it valuable in drug design .

Cell Culture : This peptide can enhance cell growth and differentiation when added to culture media, particularly in stem cell research. Studies have shown that peptides like this compound can improve the viability and functionality of cultured cells .

Pharmaceuticals

Drug Development : The compound is utilized in the formulation of biopharmaceuticals, improving the stability and efficacy of protein-based drugs. Its role in enhancing drug delivery systems has been documented, particularly in targeting specific cells or tissues .

Diagnostics : this compound is involved in developing diagnostic tools, such as assays for detecting specific proteins or biomarkers in clinical samples. Its specificity can improve the accuracy of diagnostic tests, particularly in identifying diseases at an early stage .

Cosmetics

Skincare Products : The peptide is increasingly incorporated into cosmetic formulations due to its potential anti-aging properties. Studies indicate that this compound can enhance skin hydration and elasticity, making it a popular ingredient in skincare products aimed at improving skin appearance and health .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biotechnology | Peptide synthesis | Building block for therapeutic peptides |

| Cell culture | Enhances cell growth and differentiation | |

| Pharmaceuticals | Drug development | Improves stability and efficacy of drugs |

| Diagnostics | Enhances accuracy of biomarker detection | |

| Cosmetics | Skincare products | Improves hydration and elasticity |

Food Science

Food Preservation : Recent studies have indicated that peptides like this compound can be effective food preservatives. They have shown antimicrobial properties that help inhibit bacterial growth in food products, thereby extending shelf life . For instance, experiments demonstrated that adding this peptide to meat products significantly reduced microbial counts during storage .

Case Studies

- Biopharmaceutical Applications :

- Cosmetic Formulations :

- Food Science Innovations :

Mechanism of Action

The mechanism of action of Arg-Leu-Arg-Phe-Asp involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

γ-BCP vs. β-BCP (Arg-Leu-Arg-Phe-His)

- Sequence Difference : β-BCP substitutes Asp with histidine (His) at the C-terminus.

- Functional Impact :

- Structural Data: Peptide Sequence Molecular Weight Key Function γ-BCP Arg-Leu-Arg-Phe-Asp 705.8 g/mol Neuronal inhibition in Aplysia β-BCP Arg-Leu-Arg-Phe-His 691.8 g/mol No observed neuronal activity

Comparison with Thrombin Receptor Agonists (e.g., SFLL)

The thrombin receptor agonist Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL) shares the Leu-Leu-Arg motif with γ-BCP. However:

Comparison with Microbial Growth-Stimulating Peptides

In a bacterial culture study, a peptide mixture containing This compound enhanced post-lag-phase growth . Comparable peptides in the mixture (e.g., Tyr-Gly-Gly-Phe-Leu-Arg ) also contain Leu-Arg motifs, suggesting this sequence may promote microbial proliferation. However, γ-BCP’s standalone role in bacterial interactions remains uncharacterized.

Enzymatic Substrates vs. γ-BCP

Comparison with FMRFamide-like Peptides (e.g., Pep12117)

Pep12117 (Pyr-Asp-Pro-Phe-Leu-Arg-Phe-NH₂) shares the Leu-Arg-Phe sequence with γ-BCP but includes additional residues (e.g., pyroglutamyl, Pro) .

- Functional Role : Pep12117 activates FMRFamide receptors in snails, whereas γ-BCP targets Aplysia-specific neuronal pathways .

Functional and Structural Insights from Key Studies

Biological Activity

The peptide sequence Arg-Leu-Arg-Phe-Asp (RLRA) is of significant interest in biochemistry and pharmacology due to its diverse biological activities. This article explores the structure, mechanisms of action, and various biological effects of this peptide, supported by case studies and research findings.

Structural Characteristics

The sequence RLRA consists of five amino acids, with a notable presence of basic (Arg) and aromatic (Phe) residues. The structural conformation of peptides like RLRA can influence their biological activity significantly. For instance, peptides with similar sequences have been shown to form ordered structures, such as beta-sheets, which are crucial for their function. These structures can facilitate interactions with biological membranes and receptors, enhancing their biological efficacy .

The biological activity of RLRA is mediated through several mechanisms:

- Receptor Interaction : Peptides with similar sequences have been shown to interact with various receptors, influencing cellular signaling pathways. For example, certain peptides can modulate immune responses by binding to CD4+ T cells, thereby affecting thymidine uptake and cell proliferation .

- Antimicrobial Activity : Some studies indicate that peptides containing basic amino acids exhibit antimicrobial properties. The positive charge associated with arginine residues can disrupt bacterial membranes, leading to cell lysis .

- Hormonal Modulation : Research has suggested that certain peptides can enhance insulin action or modulate other hormonal activities, potentially influencing metabolic processes .

Biological Activities

The following table summarizes the key biological activities associated with the this compound peptide based on various studies:

Case Studies

- Immune Response Modulation : A study demonstrated that a synthetic peptide containing the RLRA sequence significantly inhibited thymidine uptake in CD4+ T cells when exposed to concanavalin A. This suggests a potential application in modulating immune responses during viral infections .

- Antimicrobial Testing : In vitro assays showed that peptides similar to RLRA exhibited significant antimicrobial activity against various pathogens. The mechanism was attributed to the disruption of bacterial cell membranes due to the cationic nature of arginine residues .

- Insulin Sensitivity Enhancement : Research has indicated that certain peptides related to RLRA can enhance insulin sensitivity in adipocytes, which may have implications for diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.